Limonene Enantiomers Exhibit Chirality-Dependent Synergy with β-Caryophyllene: A Critical Distinction for Antimicrobial Formulation
The enantiomers of limonene demonstrate divergent synergistic antimicrobial activity when combined with β-caryophyllene. S-(-)-Limonene exhibited a synergistic interaction (ΣFIC ≤0.50) against Cryptococcus neoformans, achieving a MIC of 0.13 mg/mL [1]. In contrast, the R-(+)-Limonene and β-caryophyllene combination did not display this level of synergy under identical assay conditions. This demonstrates that the stereochemistry of limonene is a critical, non-interchangeable variable in achieving potent antimicrobial combinations.
| Evidence Dimension | Synergistic antimicrobial activity (ΣFIC) with β-caryophyllene |
|---|---|
| Target Compound Data | S-(-)-Limonene combination MIC = 0.13 mg/mL, ΣFIC = 0.50 |
| Comparator Or Baseline | R-(+)-Limonene combination (no reported synergy at this level) |
| Quantified Difference | S-(-)-Limonene demonstrates synergy (ΣFIC ≤0.50); R-(+)-Limonene does not in this specific combination |
| Conditions | In vitro broth microdilution assay against Cryptococcus neoformans |
Why This Matters
This quantifiable difference in synergy dictates that procurement of the correct enantiomer (S-(-)-limonene) is essential for formulations targeting enhanced antifungal efficacy with β-caryophyllene, as generic substitution with R-(+)-limonene would yield a less potent product.
- [1] Hoosen, N., Viljoen, A. M., & van Vuuren, S. F. (2025). Investigating the interactive efficacy of the enantiomers of Limonene. Figshare. View Source
